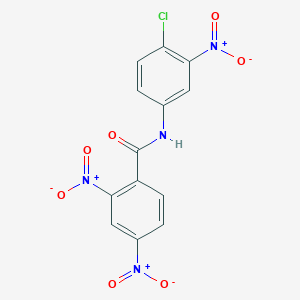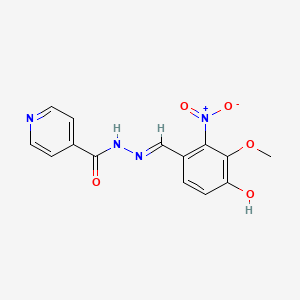![molecular formula C17H16N2O2S B6122912 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B6122912.png)
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, which is overexpressed in many types of cancer. By binding to this site, 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone prevents the activation of the EGFR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to protect against oxidative stress. 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone is a well-characterized small molecule inhibitor that has been extensively studied in vitro and in vivo. It is readily available from commercial sources and is relatively easy to work with in lab experiments. However, 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has some limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the investigation of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone in combination with other therapies, such as immunotherapy or chemotherapy. Additionally, the potential use of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone in other diseases, such as inflammatory bowel disease or Alzheimer's disease, could be explored. Finally, the development of more efficient synthesis methods for 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone could make it more accessible for research and clinical use.
Synthesemethoden
The synthesis of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone involves several steps starting from commercially available starting materials. The first step involves the reaction of 3-methylphenol with 2-chloroethanol to form 2-(3-methylphenoxy)ethanol. This intermediate then undergoes a thiolation reaction with thiourea to form 2-{[2-(3-methylphenoxy)ethyl]thio}ethanol. The final step involves the reaction of 2-{[2-(3-methylphenoxy)ethyl]thio}ethanol with 4(1H)-quinazolinone in the presence of a base to form 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has also been shown to enhance the effectiveness of radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-5-4-6-13(11-12)21-9-10-22-17-18-15-8-3-2-7-14(15)16(20)19-17/h2-8,11H,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYRABRPIOGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6122848.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6122852.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![dimethyl {(3,5-dichloro-2-methoxyphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B6122873.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![[6,8,9-trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B6122883.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)
![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)


